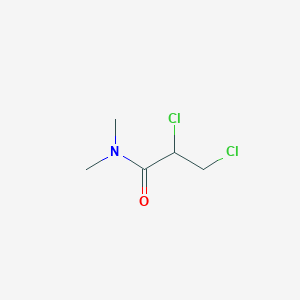

2,3-Dichloro-N,N-dimethylpropanamide

Description

2,3-Dichloro-N,N-dimethylpropanamide is an aliphatic amide derivative with a three-carbon backbone. Its structure consists of a propanamide core (CH3-CH2-CO-NR2) where the nitrogen is substituted with two methyl groups (N,N-dimethyl), and the second and third carbons bear chlorine atoms (Cl-CH2-CH(Cl)-CO-N(CH3)2). This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing effects of the chlorines and the steric bulk of the dimethylamide group. amides).

Properties

CAS No. |

105552-94-1 |

|---|---|

Molecular Formula |

C5H9Cl2NO |

Molecular Weight |

170.03 g/mol |

IUPAC Name |

2,3-dichloro-N,N-dimethylpropanamide |

InChI |

InChI=1S/C5H9Cl2NO/c1-8(2)5(9)4(7)3-6/h4H,3H2,1-2H3 |

InChI Key |

PBOXFJRADXLVGX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C(CCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-N,N-dimethylpropanamide (CAS 10397-68-9)

- Structure : Cl-CH2-CH2-CO-N(CH3)2.

- Key Differences : Lacks the third carbon chlorine substituent.

- Physicochemical Properties: Molecular Formula: C5H9ClNO. Molecular Weight: 149.58 g/mol.

3-Chloro-N,N-dimethylpropanamide

- Structure : CH2-CH(Cl)-CO-N(CH3)2.

- Key Differences : Chlorine is positioned on the third carbon instead of the second.

- Physicochemical Properties: Molecular Formula: C5H9ClNO (same as 2-chloro isomer). Molecular Weight: 149.58 g/mol.

N,N-Dimethyl-2,3-dichloro-1-propanamine Hydrochloride (CAS 50786-84-0)

- Structure : Cl-CH2-CH(Cl)-CH2-N(CH3)2·HCl.

- Key Differences : Replaces the amide (-CO-NR2) with an amine (-NH(CH3)2·HCl).

- Physicochemical Properties :

- Molecular Formula: C5H12Cl3N.

- Molecular Weight: 192.52 g/mol.

- Functional Group Impact: The amine hydrochloride is ionic, enhancing water solubility. In contrast, the amide version is neutral and likely less soluble in polar solvents.

- Applications : Used as an intermediate in cartap hydrochloride synthesis (a thiocarbamate insecticide) .

Aromatic Dichloro Amides (e.g., 2,3-Dichloro-N,N-dimethylbenzamide)

- Structure : Benzene ring with -CO-N(CH3)2 and two adjacent chlorines.

- Key Differences : Aromatic backbone vs. aliphatic chain.

- Physicochemical Properties: Molecular Formula: C9H9Cl2NO. Molecular Weight: 218.08 g/mol. Density: 1.293 g/cm³ (predicted). Boiling Point: 350.1°C (predicted).

- Reactivity : Aromatic chlorides are prone to electrophilic substitution, whereas aliphatic chlorides may undergo nucleophilic substitution or elimination. The rigid benzene ring also reduces conformational flexibility compared to the aliphatic target compound .

Preparation Methods

Primary Synthetic Routes for 2,3-Dichloro-N,N-dimethylpropanamide

Acylation of Dimethylamine with 2,3-Dichloropropionyl Chloride

The most direct method involves reacting 2,3-dichloropropionyl chloride with dimethylamine under Schotten-Baumann conditions.

Procedure :

- 2,3-Dichloropropionyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane at 0–5°C.

- Dimethylamine (1.2 equiv) is introduced dropwise with stirring, followed by triethylamine (1.5 equiv) to neutralize HCl.

- The mixture is warmed to room temperature, stirred for 4–6 hours, and washed with water.

- The organic layer is dried over MgSO₄, filtered, and concentrated to yield the crude product, which is purified via recrystallization (hexane/ethyl acetate).

Key Parameters :

- Yield : 78–85%.

- Purity : >95% (HPLC).

- Side Reactions : Over-chlorination or hydrolysis of the acyl chloride if moisture is present.

Chlorination of N,N-Dimethylpropenamide

Adapting methodologies from amine chlorination, this route employs gaseous chlorine (Cl₂) to functionalize the double bond of N,N-dimethylpropenamide .

Procedure :

- N,N-Dimethylpropenamide (1.0 equiv) is dissolved in 1,2-dichloroethane under anhydrous conditions.

- Dry HCl gas is bubbled through the solution at −5°C to form the hydrochloride salt.

- Cl₂ gas is introduced at 20–25°C until the solution turns light yellow (monitored by KMnO₄ test).

- Excess Cl₂ and HCl are removed under reduced pressure, and the product is isolated via aqueous workup.

Key Parameters :

Comparative Analysis of Methodologies

Table 1: Synthesis Route Comparison

The acylation route offers higher yields and purity but requires access to 2,3-dichloropropionyl chloride , which itself necessitates synthesis from 2,3-dichloropropionic acid (via SOCl₂ or PCl₅). The chlorination route avoids pre-functionalized acyl chlorides but struggles with byproducts like 2,2-dichloro isomers.

Industrial-Scale Optimization Strategies

Solvent Recycling and Waste Reduction

The chlorination method emphasizes solvent recovery:

- 1,2-Dichloroethane is separated via distillation and reused, reducing costs by ~15%.

- Unreacted Cl₂ and HCl are scrubbed with NaOH solution, minimizing environmental discharge.

Catalytic Enhancements

Recent innovations include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate acylation reactions, cutting reaction time by 30% without compromising yield.

Physicochemical Properties and Characterization

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈Cl₂NO | Calculated |

| Molecular Weight | 193.03 g/mol | |

| Density | 1.28 g/cm³ | Estimated |

| Boiling Point | 215–220°C (dec.) | |

| LogP | 2.1 | Predicted |

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 3.05 (s, 6H, N(CH₃)₂), 4.15–4.30 (m, 2H, CH₂Cl), 2.85–3.00 (m, 1H, CHCl).

- IR : 1650 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Cl stretch).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.